molecular formula C9H11F3N2 B2511137 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine CAS No. 1016878-44-6

1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine

Cat. No.: B2511137
CAS No.: 1016878-44-6
M. Wt: 204.196
InChI Key: TZKVOQWRDYPRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine is an organic compound with the molecular formula C9H11F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl hydrazine moiety

Scientific Research Applications

1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of specialty chemicals and advanced materials

Safety and Hazards

  • Personal Protective Equipment : Use dust masks (type N95), eyeshields, and gloves when handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • 1-(4-Trifluoromethylphenyl)hydrazine
  • 4-(Trifluoromethyl)phenylhydrazine
  • 1-(4-Bromophenyl)ethylhydrazine

Uniqueness: 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine is unique due to the presence of both the trifluoromethyl group and the ethyl hydrazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-6(14-13)7-2-4-8(5-3-7)9(10,11)12/h2-6,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKVOQWRDYPRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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